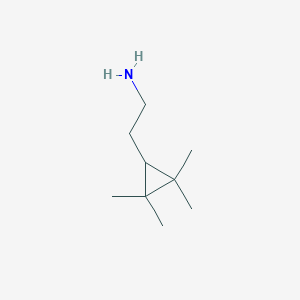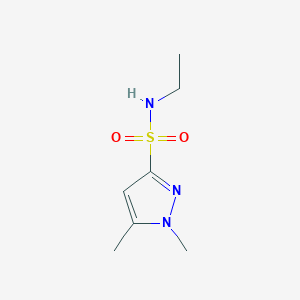
N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with ethyl, methyl, and sulfonamide groups. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, followed by sulfonation. One common method includes the reaction of 1,3-diketones with ethylhydrazine under acidic conditions to form the pyrazole ring, which is then sulfonated using sulfonyl chlorides .
Industrial Production Methods
Industrial production methods often employ continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metals or solid acids, can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, leading to inhibition or modulation of enzyme activity. The pyrazole ring’s electronic properties also play a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dimethyl-1H-pyrazole-3-sulfonamide: Lacks the ethyl group, which may affect its biological activity.
N-Methyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide: Substituted with a methyl group instead of an ethyl group.
N-Ethyl-1,3-dimethyl-1H-pyrazole-3-sulfonamide: Different substitution pattern on the pyrazole ring.
Uniqueness
N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide’s unique combination of substituents provides distinct electronic and steric properties, contributing to its specific biological activities and applications .
Eigenschaften
Molekularformel |
C7H13N3O2S |
|---|---|
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
N-ethyl-1,5-dimethylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C7H13N3O2S/c1-4-8-13(11,12)7-5-6(2)10(3)9-7/h5,8H,4H2,1-3H3 |
InChI-Schlüssel |
FEFZCOQFHUMWIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCNS(=O)(=O)C1=NN(C(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13319123.png)
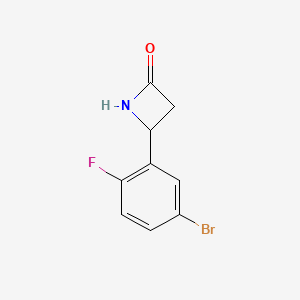
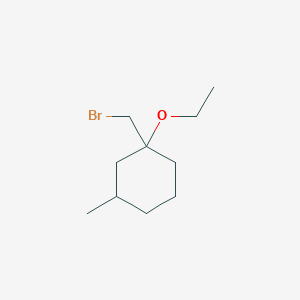
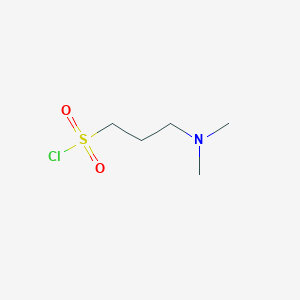

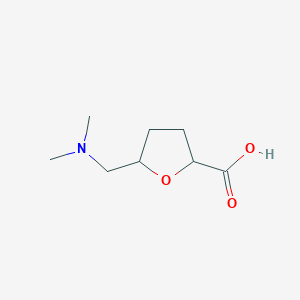
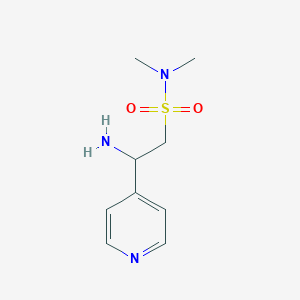
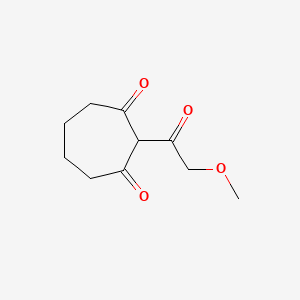

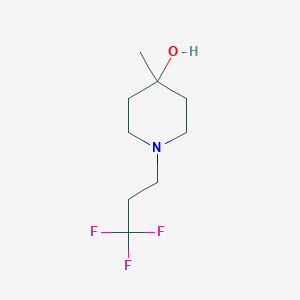
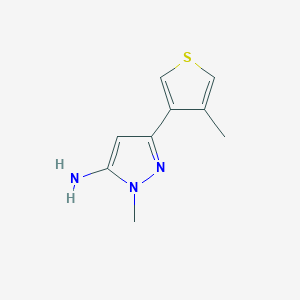
![4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine](/img/structure/B13319185.png)
